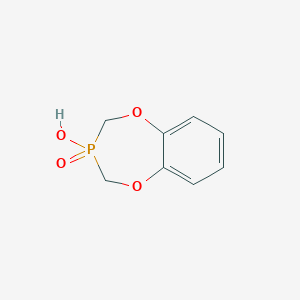

3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide

Description

3,4-Dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide is a phosphorus-containing heterocyclic compound featuring a fused benzodioxaphosphepin ring system. This structure incorporates a six-membered ring with one phosphorus atom, two oxygen atoms, and a benzene moiety.

Properties

IUPAC Name |

3-hydroxy-2,4-dihydro-1,5,3λ5-benzodioxaphosphepine 3-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O4P/c9-13(10)5-11-7-3-1-2-4-8(7)12-6-13/h1-4H,5-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTPVENANPCZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC=C2OCP1(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353624 | |

| Record name | 3-Hydroxy-3,4-dihydro-2H-1,5,3lambda~5~-benzodioxaphosphepin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119927-64-9 | |

| Record name | 3-Hydroxy-3,4-dihydro-2H-1,5,3lambda~5~-benzodioxaphosphepin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide typically involves a multi-step process. One common method includes the reaction of appropriate starting materials under controlled conditions to form the benzodioxaphosphepin ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and efficiency .

Chemical Reactions Analysis

Hydrolysis and Oxidation

The phosphorus oxide group (P=O) in the molecule is susceptible to hydrolysis under aqueous conditions, potentially leading to the formation of phosphorus oxyacids or phosphates. Oxidation reactions may further alter the phosphorus center, though specific pathways depend on the reaction environment and catalysts .

Substitution Reactions

The hydroxyl (-OH) group at the 3-position is a reactive site for nucleophilic substitution. For example, in related benzodioxaphosphepin derivatives, substitution at analogous positions has been achieved using alkylating agents or acylating reagents (e.g., DCC-activated acids) .

Phosphorus-Centered Reactivity

The phosphorus atom in the dioxaphosphepin ring can participate in phosphitylation or phosphorylation reactions, as observed in lipid A synthesis protocols where similar phosphorus-containing intermediates form phosphodiester linkages .

Structural Comparisons

While direct experimental data for this specific compound is limited in the provided sources, structural analogs provide insights into potential reactivity trends.

Biological Interactions

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of benzodioxaphosphepin derivatives. Its unique structure contributes to its reactivity and potential utility in various chemical reactions. The molecular formula is , and it features a phosphorus atom that plays a crucial role in its chemical behavior.

Anticancer Activity

Research has indicated that derivatives of benzodioxaphosphepin compounds exhibit promising anticancer properties. For instance, studies have shown that certain modifications of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that the introduction of specific substituents on the benzodioxaphosphepin core could enhance its cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Polymer Chemistry

3,4-Dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide is utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. For example, research has highlighted its role as a plasticizer in polyvinyl chloride (PVC) formulations, where it enhances flexibility without compromising thermal properties .

Flame Retardants

The compound's phosphorus content makes it an attractive candidate for flame retardant materials. Studies have shown that incorporating benzodioxaphosphepin derivatives into polymer composites can significantly reduce flammability while maintaining structural integrity under heat exposure .

Pesticide Development

Research has explored the potential of 3,4-dihydro-2H-1,5-benzodioxaphosphepin derivatives as agrochemicals. These compounds have been tested for their efficacy as herbicides and insecticides due to their ability to disrupt biological pathways in pests while being less harmful to non-target organisms .

Case Studies

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazine Derivatives (e.g., 3,4-Dihydro-2H-1,3-Benzoxazines)

- Structural Differences : Benzoxazines contain oxygen and nitrogen in their heterocyclic ring, whereas the target compound replaces nitrogen with phosphorus and introduces an additional oxygen atom in the oxide group.

- Synthetic Routes: Benzoxazines are typically synthesized via Mannich-type reactions or mechanochemical methods (e.g., solvent-free ball milling) .

- Bioactivity: Benzoxazines exhibit antifungal, antibacterial, and anticancer activities due to their ability to interact with biological targets via hydrogen bonding and π-π stacking .

Benzodithiazepinones (e.g., 3,4-Dihydro-2H-1,5,2-Benzodithiazepin-3-ones)

- Structural Differences: Benzodithiazepinones incorporate sulfur and nitrogen in their heterocycle, contrasting with the phosphorus-oxygen framework of the target compound.

- Reactivity: Sulfur atoms in benzodithiazepinones participate in redox reactions and disulfide bond formation, as seen in their synthesis via thiol oxidation . The phosphorus oxide group in the target compound may instead engage in phosphorylation or hydrolysis reactions.

- Anticancer Potential: Benzodithiazepinones show anticancer activity by inhibiting thiol-dependent enzymes . The phosphorus analog could target phosphatases or kinases, leveraging its oxide group for improved solubility and membrane permeability.

Purine N-Oxides (e.g., 6-Halogenopurine 3-N-Oxides)

- Functional Group Comparison : Purine N-oxides feature an oxygenated nitrogen atom, which reduces toxicity while retaining anticancer activity . The phosphorus oxide group in the target compound may similarly modulate toxicity but with different electronic effects.

- Biological Performance : Purine N-oxides exhibit reduced cytotoxicity compared to parent compounds, enhancing their therapeutic index . The phosphorus variant’s oxide group might improve metabolic stability or alter pharmacokinetics, though this remains speculative without direct data.

Comparative Data Table

| Compound Class | Heteroatoms | Key Bioactivities | Notable Reactivity |

|---|---|---|---|

| Benzodioxaphosphepin-3-ol oxide | P, O | Hypothesized kinase inhibition | Phosphorylation, hydrolysis |

| Benzoxazines | O, N | Antifungal, anticancer | Hydrogen bonding, cyclization |

| Benzodithiazepinones | S, N | Anticancer, redox modulation | Disulfide formation, thiol oxidation |

| Purine N-oxides | N-Oxide | Antileukemic, reduced toxicity | Nucleophilic substitution, redox |

Research Findings and Hypotheses

- Solubility and Stability : The oxide group may improve aqueous solubility, similar to purine N-oxides, which show enhanced bioavailability .

- Synthetic Challenges: Unlike benzoxazines (readily synthesized via ball milling) or benzodithiazepinones (via thiol oxidation) , the phosphorus analog may require air-sensitive reagents or specialized catalysts for ring closure.

Biological Activity

3,4-Dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This compound belongs to a class of chemicals known for their diverse applications, including as anti-cancer agents and in pest control. Understanding its biological activity is crucial for developing therapeutic applications and environmental safety measures.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 182.15 g/mol. Its structure features a benzodioxaphosphepin core, which is key to its biological interactions. The compound's unique structural characteristics contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.15 g/mol |

| CAS Registry Number | 493-08-3 |

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. Research indicates that organophosphorus compounds can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

- Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in cancer cell metabolism or by inducing apoptosis in malignant cells. For instance, studies have shown that similar compounds can inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical target in cancer therapy due to its role in angiogenesis .

-

Case Studies :

- In one study involving derivatives of organophosphorus compounds, significant cytotoxicity was observed against various human cancer cell lines including HeLa (cervical cancer) and HepG2 (liver cancer). The lead compound demonstrated an IC50 value comparable to established chemotherapeutic agents .

- Another investigation highlighted that modifications in the phosphorus-containing moiety enhanced the binding affinity to cancer-related targets, suggesting a structure-activity relationship that could be exploited for drug development .

Pesticidal Activity

In addition to its anticancer properties, the compound has shown potential as a pesticide. Organophosphorus compounds are widely recognized for their effectiveness against a range of pests due to their neurotoxic effects on insects.

- Efficacy Against Pests : Studies have reported that similar chemical structures exhibit strong antifeedant and insecticidal activities. These findings suggest that this compound could be developed into effective agricultural chemicals .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate phosphorus chemistry with organic synthesis techniques. Characterization methods such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.

Toxicological Assessment

Toxicological studies are essential to evaluate the safety profile of this compound for both therapeutic and agricultural uses. Preliminary assessments indicate that while it exhibits potent biological activity, careful evaluation of its toxicity is necessary to ensure safe application .

Q & A

Q. How can researchers optimize the synthesis of 3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide?

- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions with epoxide intermediates. For example, reactions using 2-lithio-methoxystyrenes and epoxides (as demonstrated in related benzoxepin syntheses) can yield phosphorus-containing heterocycles. Key parameters include stoichiometric ratios of epoxides, reaction temperatures (e.g., −78°C for lithiation steps), and purification via column chromatography. Monitoring intermediates using thin-layer chromatography (TLC) ensures reaction progress .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., δ 1.25–1.50 ppm for methyl groups in analogous compounds) to verify substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z 416.469 in structurally similar compounds) .

- Infrared (IR) Spectroscopy : Detect functional groups like P–O bonds (stretching frequencies ~1200–1250 cm) .

Q. How can researchers distinguish between structural analogs of benzodioxaphosphepin derivatives?

- Methodological Answer : Compare substituent effects using computational tools (e.g., density functional theory (DFT)) to predict electronic and steric differences. For example, analogs with chlorophenyl vs. dimethylphenyl groups (e.g., CAS 922711-71-5 vs. 861909-53-7) show distinct NMR shifts due to varying electron-withdrawing/donating effects .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data for phosphorus-containing heterocycles?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature (VT) NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism) by analyzing spectral changes at different temperatures .

- Computational Validation : Use software like Gaussian to simulate NMR spectra and compare with experimental data .

- X-ray Crystallography : Resolve ambiguities by determining solid-state structures .

Q. What strategies are effective for evaluating the biological activity of benzodioxaphosphepin derivatives?

- Methodological Answer : Adopt interdisciplinary approaches:

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assays) using analogs with modified substituents (e.g., 4-chlorophenyl groups in CAS 922711-71-5) .

- Docking Studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., phosphatases or kinases) .

- Metabolic Stability Tests : Assess liver microsomal stability to identify promising candidates for further development .

Q. How can researchers design experiments to probe the hydrolytic stability of the phosphoester bond in this compound?

- Methodological Answer :

- pH-Dependent Kinetic Studies : Monitor degradation rates via HPLC under varying pH (e.g., pH 2–10) to identify stability thresholds .

- Isotopic Labeling : Use -labeled water to trace hydrolysis pathways via mass spectrometry .

- Computational Modeling : Calculate transition-state energies for bond cleavage using molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.